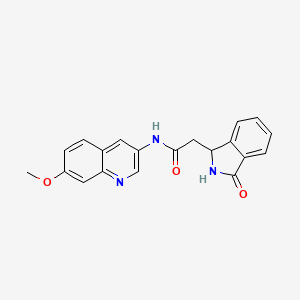![molecular formula C24H18ClN3O2 B11129544 5-benzyl-4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11129544.png)
5-benzyl-4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ベンジル-4-(4-クロロフェニル)-3-(2-ヒドロキシフェニル)-4,5-ジヒドロピロロ[3,4-c]ピラゾール-6(1H)-オンは、ベンジル基、クロロフェニル基、ヒドロキシフェニル基を含むユニークな構造を持つ複雑な有機化合物です。
2. 製法
合成経路と反応条件
5-ベンジル-4-(4-クロロフェニル)-3-(2-ヒドロキシフェニル)-4,5-ジヒドロピロロ[3,4-c]ピラゾール-6(1H)-オンの合成は、一般的に複数段階の有機反応を伴います。一般的な方法には、以下の手順が含まれます。
ピロロ[3,4-c]ピラゾール核の形成: これは、適切な前駆体を酸性または塩基性条件下で環化させることで達成できます。
ベンジル基の導入: この段階は、通常、塩基の存在下でベンジルハライドを用いたベンジル化反応を伴います。
クロロフェニル基とヒドロキシフェニル基の結合: これらの基は、求電子置換反応によって導入できます。
工業的製造方法
この化合物の工業的製造は、高収率と高純度を確保するために、上記の合成経路の最適化を伴う場合があります。これには、触媒の使用、反応環境の制御、再結晶やクロマトグラフィーなどの精製技術が含まれます。
3. 化学反応解析
反応の種類
酸化: この化合物は、特にヒドロキシフェニル基で酸化反応を起こし、キノン類を生成します。
還元: 還元反応はカルボニル基で起こり、それをアルコールに変換します。
置換: この化合物中の芳香環は、求電子置換反応と求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。
置換: ハロゲン、ニトロ化剤、スルホン化剤などの試薬は、制御された条件下で使用されます。
主な生成物
酸化: キノン類やその他の酸化された誘導体。
還元: アルコールや還元された誘導体。
置換: 使用した試薬に応じて、さまざまな置換芳香族化合物。
4. 科学研究への応用
化学
触媒: この化合物は、触媒反応における配位子として使用できます。
材料科学: ポリマーやその他の材料に組み込み、特性を向上させることができます。
生物学
酵素阻害: この化合物は、特定の酵素の阻害剤として作用する可能性があり、生化学的研究に役立ちます。
医学
医薬品開発: その複雑な構造により、この化合物は、新しい医薬品の開発におけるリード化合物として役立ちます。
産業
化学合成: 他の複雑な分子の合成における中間体として使用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrrolo[3,4-c]pyrazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzyl group: This step often involves a benzylation reaction using benzyl halides in the presence of a base.
Attachment of the chlorophenyl and hydroxyphenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Materials Science: It can be incorporated into polymers and other materials for enhanced properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Due to its complex structure, the compound can serve as a lead compound in the development of new pharmaceuticals.
Industry
Chemical Synthesis: It can be used as an intermediate in the synthesis of other complex molecules.
作用機序
5-ベンジル-4-(4-クロロフェニル)-3-(2-ヒドロキシフェニル)-4,5-ジヒドロピロロ[3,4-c]ピラゾール-6(1H)-オンの作用機序は、酵素や受容体などの分子標的との相互作用を伴います。この化合物の構造は、活性部位に結合し、これらの標的の活性を阻害または調節することを可能にします。関与する経路には、シグナル伝達経路と代謝経路が含まれる場合があります。
6. 類似化合物の比較
類似化合物
- 4-(4-クロロフェニル)-3-(2-ヒドロキシフェニル)-4,5-ジヒドロピロロ[3,4-c]ピラゾール-6(1H)-オン
- 5-ベンジル-3-(2-ヒドロキシフェニル)-4,5-ジヒドロピロロ[3,4-c]ピラゾール-6(1H)-オン
独自性
5-ベンジル-4-(4-クロロフェニル)-3-(2-ヒドロキシフェニル)-4,5-ジヒドロピロロ[3,4-c]ピラゾール-6(1H)-オンは、ベンジル基とクロロフェニル基の両方が存在するため、類似化合物と比較して独特です。これらの官能基の組み合わせにより、化学反応性と生物学的活性が異なり、研究と産業応用に役立つ化合物になります。
類似化合物との比較
Similar Compounds
- 4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- 5-benzyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Uniqueness
The presence of both benzyl and chlorophenyl groups in 5-benzyl-4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one makes it unique compared to similar compounds. This combination of functional groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C24H18ClN3O2 |
|---|---|
分子量 |
415.9 g/mol |
IUPAC名 |
5-benzyl-4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C24H18ClN3O2/c25-17-12-10-16(11-13-17)23-20-21(18-8-4-5-9-19(18)29)26-27-22(20)24(30)28(23)14-15-6-2-1-3-7-15/h1-13,23,29H,14H2,(H,26,27) |
InChIキー |
MIHPZRFHIJWLLW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C(C3=C(C2=O)NN=C3C4=CC=CC=C4O)C5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorophenyl)-2-[1-(furan-2-carbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide](/img/structure/B11129461.png)

![3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11129466.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy}acetamide](/img/structure/B11129481.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-ethoxy-N-methylbenzenesulfonamide](/img/structure/B11129482.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide](/img/structure/B11129495.png)

![3-methyl-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-N-phenylbenzenesulfonamide](/img/structure/B11129502.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B11129503.png)
![ethyl 1-[2-(6-chloro-9H-carbazol-2-yl)propanoyl]-4-piperidinecarboxylate](/img/structure/B11129504.png)
![N-[3-(acetylamino)phenyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B11129508.png)
![2-(dipropylamino)-3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11129511.png)
![methyl 5-methyl-2-{[3-(1-methyl-1H-benzimidazol-5-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11129515.png)
![N-cyclohexyl-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11129518.png)
